Seloken
Übersicht
Beschreibung
Synthesis Analysis
Research on Seloken and its formulations has revealed insights into the synthesis and quality control of metoprolol-based extended-release formulations. A study by Amini et al. (2010) examined in-vitro metoprolol release from various formulations in the presence of ethanol, showcasing the stability of these formulations under different conditions, which is crucial for ensuring consistent therapeutic effects (Amini et al., 2010).
Molecular Structure Analysis
The molecular structure of metoprolol, the active compound in Seloken, plays a significant role in its pharmacokinetic and pharmacodynamic properties. However, specific studies focusing on the molecular structure analysis of metoprolol related to Seloken were not found in the recent scientific literature. Generally, metoprolol's structure determines its selectivity and affinity for beta-adrenergic receptors, contributing to its therapeutic efficacy and side effect profile.
Chemical Reactions and Properties
Metoprolol's chemical behavior, including its stability and reactions in the presence of other substances, is vital for the development of effective formulations. The study by Amini et al. (2010) also sheds light on metoprolol's stability in ethanol-containing media, highlighting how different formulations respond to ethanol, which can affect the drug's release and absorption (Amini et al., 2010).
Physical Properties Analysis
The physical properties of metoprolol, such as solubility and dissolution rate, are crucial for formulating extended-release tablets that maintain therapeutic levels over time. Gohel et al. (2009) conducted a study on the fabrication of modified release tablet formulations of metoprolol succinate using hydroxypropyl methylcellulose and xanthan gum, aiming to achieve a desired drug release pattern (Gohel et al., 2009).
Chemical Properties Analysis
Understanding metoprolol's chemical properties, including its reactivity and interaction with excipients, is essential for the development of stable and effective pharmaceutical formulations. The research discussed above provides insights into these aspects, particularly in terms of how metoprolol's release is influenced by external factors like ethanol (Amini et al., 2010).
Wissenschaftliche Forschungsanwendungen
Metoprolol in Renal Hypertension : A study by Yasumoto et al. (1988) found that Metoprolol treatment significantly decreased blood pressure in patients with renal hypertension without causing serious side effects .
Migraine Prophylaxis : Andersson et al. (1983) conducted a study comparing Metoprolol 200 mg in Durules® once daily against a placebo for migraine prophylaxis. The study concluded that Metoprolol was more effective and well-tolerated than placebo for this purpose .
Comparison with Atenolol in Hypertension : A clinical comparison by Lyngstam and Rydén (2009) found that Metoprolol and Atenolol, when administered once daily, are equipotent in patients with mild to moderate hypertension Lyngstam & Rydén, 2009.
Modified Release Tablet Formulation : A study by Gohel et al. (2009) explored the fabrication of a modified release tablet formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum. This formulation aimed to achieve a desired drug release pattern .
Zukünftige Richtungen
AstraZeneca has entered an agreement to provide the commercial rights for Seloken/Seloken ZOK (metoprolol tartrate and metoprolol succinate respectively) and associated Logimax fixed-dose combination (metoprolol succinate and felodipine) treatments in Europe to Recordati . This indicates a potential expansion of the commercial potential of Seloken.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seloken | |
CAS RN |
56392-17-7 | |
Record name | Metoprolol tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.